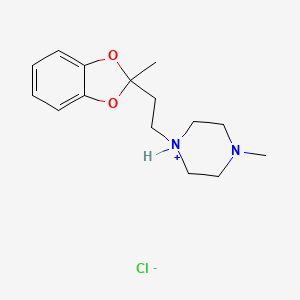

4-Methyl-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)piperazine hydrochloride

Description

4-Methyl-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)piperazine hydrochloride is a piperazine derivative featuring a methyl-substituted piperazine core linked via an ethyl chain to a 2-methyl-1,3-benzodioxol moiety. The molecular weight is reported as 283.794 g/mol (C₁₅H₂₁NO₂·HCl) . Piperazine derivatives are widely studied for their enhanced aqueous solubility and bioavailability, critical for drug development .

Properties

CAS No. |

52400-65-4 |

|---|---|

Molecular Formula |

C15H23ClN2O2 |

Molecular Weight |

298.81 g/mol |

IUPAC Name |

1-methyl-4-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperazin-4-ium;chloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(7-8-17-11-9-16(2)10-12-17)18-13-5-3-4-6-14(13)19-15;/h3-6H,7-12H2,1-2H3;1H |

InChI Key |

QZBLDHWXBDHFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC[NH+]3CCN(CC3)C.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between the target compound and related piperazine derivatives:

*Calculated based on formula C₁₃H₁₇Cl₂N₃·2HCl.

Pharmacological and Therapeutic Insights

Sigma Receptor Ligands : BD1063 dihydrochloride (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shares structural similarity with the target compound, as both contain a 4-methylpiperazine core and an ethyl-linked aromatic group. BD1063 is a sigma-1 receptor antagonist, demonstrating efficacy in attenuating cocaine-induced motor stimulation in preclinical models . The target compound’s benzodioxol group may confer distinct receptor selectivity compared to BD1063’s dichlorophenyl moiety.

ACAT Inhibitors : The sulfur-containing ethyl piperazine derivative K-604 () acts as an acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, highlighting how piperazine substituents dictate target specificity. The benzodioxol group in the target compound may lack the thioether-benzimidazole motif required for ACAT inhibition, suggesting divergent therapeutic applications .

Dopaminergic Agents : Cariprazine () and GBR 12783 () exemplify piperazine derivatives with dopaminergic activity. Cariprazine’s dichlorophenyl and urea groups enable partial agonism at D3/D2 receptors, approved for schizophrenia and bipolar disorder . In contrast, the benzodioxol group in the target compound may prioritize interactions with serotonin or sigma receptors over dopamine pathways.

Solubility and Bioavailability : Piperazine derivatives with hydrophilic substituents (e.g., methoxy groups in HBK14) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., benzodioxol in the target compound) enhance CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.